Apparicine

Descripción

Classification within Indole (B1671886) Alkaloid Biosynthetic Families

Monoterpenoid indole alkaloids (MIAs) are typically classified into three main types based on the configuration of the monoterpenoid fragment: Corynanthe, Iboga, and Aspidosperma. wikipedia.orgnih.gov Apparicine is considered a member of the vallesamine group of indole alkaloids, which are biogenetically related to the Aspidosperma class but possess a distinct bridged 1-azabicyclo[4.2.2]decane framework fused to the indole ring. wikipedia.orgscispace.com This structural feature, along with the presence of exocyclic alkylidene substituents, defines the this compound-type alkaloids. scispace.com

The biosynthesis of this compound involves tryptophan and secologanin (B1681713) as the main precursors. wikipedia.orgum.edu.myclockss.org Unlike many other MIAs where the two-carbon side chain of tryptophan is readily apparent, this compound lacks this full two-carbon unit. clockss.org Biosynthesis studies have shown that tryptophan is utilized to provide the indole unit and a one-carbon bridge between the indole's β-position and the basic nitrogen atom in this compound. clockss.org Over 97% of the activity at C2 of tryptophan is lost during the biosynthesis. clockss.org Secodine is also incorporated intact into this compound, suggesting its involvement in the later stages of the pathway, where the extrusion of a carbon atom from the original tryptophan side chain occurs. clockss.orgclockss.org A proposed biogenetic route involves a stemmadenine (B1243487) N-oxide equivalent undergoing fragmentation, iminium hydrolysis, and recyclization to form the this compound skeleton. scispace.com

Historical Context of Initial Isolation and Structural Postulation

This compound was first isolated from species of the Aspidosperma genus. wikipedia.orgscispace.com It was the first member of the vallesamine group of indole alkaloids to be isolated and have its structure determined. wikipedia.org The compound is named after Apparicio Duarte, a Brazilian botanist who studied the Aspidosperma species from which it was initially obtained. wikipedia.org The first publication establishing its structure appeared in 1965. wikipedia.org

Structural elucidation was achieved through a combination of methods, including chemical decomposition and early spectroscopic techniques such as ultraviolet-visible spectroscopy and nuclear magnetic resonance (NMR) decoupling using the ¹H isotope. wikipedia.orgscispace.com UV-Vis spectroscopy indicated that this compound shared a similar UV absorption and identical chromophore with uleine. wikipedia.org NMR decoupling experiments were crucial in distinguishing this compound from uleine, revealing the absence of an N-methyl signal and the presence of a methylenic carbon atom between the nitrogen and the indole rings. wikipedia.org Further chemical methods, such as dehydrogenation followed by oxidation with permanganate (B83412), helped locate substituents on the piperidine (B6355638) ring. wikipedia.org The carbon skeleton was found to be related to, but distinct from, that of uleine, and the structures of vallesamine and O-acetyl-vallesamine were also found to be related to this compound. wikipedia.org

This compound has been isolated from various plant sources, particularly within the Apocynaceae family, including several Aspidosperma and Tabernaemontana species. wikipedia.orgnih.govbiocrick.comchemfaces.com Research findings have explored its presence in different plant parts and its chemical properties. For instance, studies on Tabernaemontana pachysiphon found that this compound content varied with leaf age, plant age, and provenance, with the highest content in young leaves and those receiving greater shade. wikipedia.org

Detailed spectroscopic analysis, including ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry, has been used to confirm the structure of isolated this compound. jabonline.inbibliomed.org ¹H NMR spectra show characteristic signals for olefinic protons, methyl groups, and aromatic protons, as well as the indole N-H. jabonline.inbibliomed.org ¹³C NMR spectra reveal signals corresponding to aromatic, methyl, methylene (B1212753), and olefinic carbons. jabonline.inbibliomed.org Mass spectrometry confirms the molecular weight, with a characteristic [M+H]⁺ peak observed. jabonline.inbibliomed.org

The physical and chemical properties of this compound have been reported, including its molecular formula, molecular weight, melting point, and solubility. biocrick.comchemsrc.comchemblink.complantaedb.com

Here is a summary of some reported properties:

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₀N₂ | chemsrc.comchemblink.complantaedb.com |

| Molecular Weight | 264.372 g·mol⁻¹ or 264.365 or 264.40 g/mol | wikipedia.orgchemsrc.comchemblink.complantaedb.com |

| Melting Point | 188-191 °C | chemsrc.comchemblink.com |

| Density | 1.2±0.1 g/cm³ (calc.) or 1.17±0.1 g/cm³ (calc.) | chemsrc.comchemblink.com |

| Solubility | Very slightly soluble in water (0.17 g/L at 25 ºC, calc.); Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | biocrick.comchemfaces.comchemblink.com |

| PubChem CID | 5320486 | wikipedia.org |

| CAS Number | 3463-93-2 or 2122-36-3 | wikipedia.orgchemsrc.comchemblink.complantaedb.com |

(Note: Interactive data tables would require a different output format or platform capabilities.)

Research findings related to this compound also include studies on its synthesis. Total synthesis approaches have been developed to construct the complex tricyclic skeleton and the bridged framework of this compound, utilizing reactions such as ring-closing metathesis and intramolecular vinyl halide Heck cyclization. scispace.combiocrick.comchemfaces.comresearchgate.net

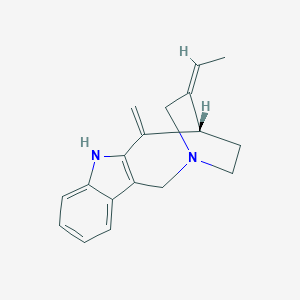

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(13S,14E)-14-ethylidene-12-methylidene-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2/c1-3-13-10-20-9-8-14(13)12(2)18-16(11-20)15-6-4-5-7-17(15)19-18/h3-7,14,19H,2,8-11H2,1H3/b13-3-/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVACABZTLIWCE-CRAFIKPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2CCC1C(=C)C3=C(C2)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2CC[C@@H]1C(=C)C3=C(C2)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415108 | |

| Record name | (-)-Apparicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2122-36-3 | |

| Record name | (2R,4E,5S)-4-Ethylidene-1,3,4,5,6,7-hexahydro-6-methylene-2,5-ethano-2H-azocino[4,3-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2122-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Apparicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation Methodologies

Advanced Spectroscopic Techniques for Structure Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible spectrum of apparicine provides significant insight into its electronic structure, primarily defined by its indole (B1671886) chromophore. Early spectroscopic studies revealed that this compound exhibits a UV absorption profile similar to that of the related alkaloid uleine, indicating that their core chromophoric systems are identical. rsc.org

In an ethanolic solution, this compound displays characteristic absorption maxima (λmax) at 226 nm, 283 nm, and a shoulder at 291 nm. um.edu.my A distinct maximum is also observed at 302 nm. This represents a bathochromic shift compared to simpler indole systems, which typically show maxima around 280-290 nm. This shift is attributed to the extended conjugation present in the this compound framework. The molar absorptivity (log ε) values associated with these peaks further characterize the electronic transitions within the molecule.

| λmax (nm) | log ε | Solvent | Associated Transition |

|---|---|---|---|

| 226 | 4.48 | Ethanol | π → π |

| 283 | 3.88 | Ethanol | π → π |

| 291 (shoulder) | 3.82 | Ethanol | π → π |

| 302 | - | Not specified | π → π |

Mass Spectrometry (MS)

Mass spectrometry has been a pivotal tool in confirming the molecular weight and revealing the fragmentation patterns of this compound, offering clues to its structural assembly. The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions that arise from predictable bond cleavages.

The mass spectrum shows a prominent molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 264, which corresponds to the molecular formula C₁₈H₂₀N₂. The base peak, representing the most abundant fragment ion, is observed at m/z 130. Other significant fragments are noted at m/z 249, 235, 195, 180, 167, 154, and 108.

A plausible fragmentation pathway initiated by electron ionization involves the initial loss of a methyl radical (•CH₃) from the ethylidene group, leading to the fragment at m/z 249 ([M-15]⁺). Subsequent fragmentations can be rationalized by cleavages within the complex polycyclic system, including retro-Diels-Alder reactions and the loss of neutral fragments from the azocino[4,3-b]indole core, giving rise to the array of smaller observed ions. The stable aromatic indole moiety often remains intact in many of the major fragments.

| m/z | Proposed Fragment Identity | Significance |

|---|---|---|

| 264 | [C₁₈H₂₀N₂]⁺ | Molecular Ion (M⁺) |

| 249 | [M - CH₃]⁺ | Loss of a methyl radical |

| 130 | - | Base Peak |

| 108 | - | Significant Fragment |

Stereochemical Assignments

The three-dimensional arrangement of atoms in this compound, or its stereochemistry, has been established through a combination of classical chemical methods and modern spectroscopic techniques.

Absolute Configuration Determination

The absolute configuration of this compound is designated as (2R,4E,5S). This assignment is primarily inferred from its biosynthesis from the naturally occurring and chirally defined precursor, L-tryptophan. wikipedia.org While modern techniques like Time-Dependent Density Functional Theory (TDDFT) coupled with Electronic Circular Dichroism (ECD) are powerful tools for determining the absolute configuration of complex molecules, such methods were not available at the time of the initial structure elucidation in 1965. rsc.org

Definitive confirmation of absolute configuration often relies on single-crystal X-ray diffraction. nih.govspringernature.com However, to date, a crystal structure of the parent this compound molecule has not been reported in the literature, which would unambiguously confirm the stereochemical assignments through the analysis of anomalous dispersion. Therefore, the assignment relies on the conserved stereochemistry during the biosynthetic transformation from its known chiral precursor.

Relative Stereochemistry Elucidation

The relative stereochemistry, which describes the spatial relationship between the different stereocenters within the molecule, was originally established through chemical degradation and early nuclear magnetic resonance (NMR) decoupling experiments. wikipedia.org Dehydrogenation of this compound followed by oxidation with permanganate (B83412) were key chemical steps that helped to locate the substituents on the piperidine (B6355638) ring, providing crucial information about their relative placement. wikipedia.org

While specific Nuclear Overhauser Effect (NOE) correlation data from 2D NMR experiments (NOESY or ROESY) for this compound are not extensively detailed in readily available literature, such techniques are the modern standard for determining through-space proximities of protons. researchgate.net For related, complex indole alkaloids, NOESY data is instrumental in confirming the relative orientation of protons and substituents across the rigid polycyclic framework. For this compound, such analyses would confirm the cis or trans relationships between key protons, solidifying the geometry of the ring junctions and the orientation of the ethylidene group, which were initially inferred from the pioneering chemical and 1D NMR studies. wikipedia.org

Biosynthetic Pathways and Mechanistic Insights

: Precursor Incorporation Studies

The biosynthesis of apparicine, a complex monoterpenoid indole (B1671886) alkaloid, has been elucidated through a series of precursor incorporation studies. These experiments have been fundamental in mapping the intricate sequence of molecular rearrangements and transformations that begin with primary metabolites. The following sections detail the key findings from these studies, focusing on the incorporation of the initial building blocks and advanced intermediates that form the characteristic this compound scaffold.

Tryptophan as a Key Indole Precursor

Tracer experiments have unequivocally established that the indole nucleus and a portion of the aliphatic framework of this compound are derived from the amino acid L-tryptophan. Tryptophan serves as the foundational building block, providing the essential indole core that is a hallmark of this large family of alkaloids.

Early biosynthetic research on Aspidosperma pyricollum revealed a unique pattern of tryptophan incorporation into the this compound molecule. wikipedia.org Isotopic labeling studies demonstrated that the formation of the this compound skeleton involves a significant rearrangement of the tryptamine (B22526) side chain derived from tryptophan. wikipedia.org Specifically, the C-2 atom of the tryptophan side chain (the carboxyl group) is lost during the biosynthetic process. In contrast, the C-3 atom (the β-carbon of the side chain) is retained and becomes part of the alkaloid's structure. rsc.org This specific loss and retention pattern is a key characteristic that distinguishes the biosynthetic pathway of this compound and related alkaloids. wikipedia.orgrsc.org

Table 1: Fate of Tryptophan Carbon Atoms in this compound Biosynthesis

| Tryptophan Atom | Position in Tryptophan | Fate in this compound Biosynthesis |

|---|---|---|

| C-2 | Carboxyl Carbon | Lost/Extruded |

| C-3 | β-Carbon of side chain | Retained |

A defining structural feature of this compound is the presence of a single carbon atom separating the indole nucleus from the basic nitrogen atom. researchgate.net This is in contrast to the majority of monoterpenoid indole alkaloids, which retain the two-carbon (ethylamino) bridge from their tryptamine precursor. The formation of this one-carbon bridge in this compound is the result of a complex fragmentation and recyclization sequence. The biosynthesis proceeds through the key intermediate stemmadenine (B1243487). researchgate.netnih.gov It is proposed that a fragmentation of the stemmadenine skeleton leads to the excision of a carbon atom (C-5 of the original tryptamine unit), ultimately resulting in the characteristic single-carbon bridge (C-6) found in the this compound framework. researchgate.net

Secodine and its Derivatives as Advanced Intermediates

Following the initial condensation of tryptamine (derived from tryptophan) and secologanin (B1681713), the biosynthesis of this compound proceeds through a series of advanced intermediates. Among the most crucial are secodine and its derivatives, which undergo further transformations to yield the final this compound structure.

Stemmadenine is recognized as a key intermediate in the biosynthesis of various Aspidosperma alkaloids. wikipedia.org It is believed to be the precursor to secodine-type intermediates. Cleavage of specific carbon-carbon bonds in stemmadenine is thought to generate dehydrosecodine. wikipedia.org While the direct, intact incorporation of labeled secodine into this compound has been a subject of mechanistic inquiry, its central role as an intermediate is widely accepted based on its position in the broader pathway of related indole alkaloids. rsc.org The inherent instability of secodine derivatives makes direct feeding experiments challenging, but their intermediacy is supported by biomimetic synthesis and the isolation of related structures from plant sources.

Mechanistic studies and laboratory models suggest that oxidized derivatives of precursors are the true substrates for the key fragmentation reactions leading to the this compound skeleton. rsc.org Specifically, an N-oxide derivative of stemmadenine has been proposed as the direct precursor. rsc.orgrsc.org This oxidized intermediate can undergo a modified Polonovsky-type reaction, which facilitates the fragmentation of the stemmadenine framework. rsc.orgrsc.org This fragmentation generates an iminium ion intermediate which, after a series of steps including recyclization, forms the vallesamine-apparicine skeletal type. researchgate.net This laboratory model, which transforms stemmadenine N-oxide into vallesamine, provides strong evidence for the biochemical role of such oxidized species in the biosynthesis of the "nor" (carbon-lacking) alkaloids like this compound. rsc.org

Table 2: Key Precursors in the Biosynthesis of this compound

| Precursor | Role in Biosynthesis | Supporting Evidence |

|---|---|---|

| Tryptophan | Primary Indole Source | Isotopic Labeling Studies wikipedia.orgrsc.org |

| Secologanin | Monoterpene Unit Source | General Monoterpenoid Indole Alkaloid Pathway pugetsound.eduresearchgate.net |

| Stemmadenine | Advanced Intermediate | Incorporation Studies, Biomimetic Synthesis rsc.orgresearchgate.net |

| Secodine/Dehydrosecodine | Post-Stemmadenine Intermediate | Proposed fragmentation product of Stemmadenine wikipedia.org |

| Stemmadenine N-oxide | Oxidized Precursor for Fragmentation | Laboratory Model/Biomimetic Synthesis rsc.orgrsc.org |

Compound Index

Stemmadenine as a Proposed Biogenetic Precursor

Stemmadenine is widely recognized as a critical intermediate in the biosynthesis of numerous monoterpenoid indole alkaloids (MIAs), including those of the Aspidosperma, Iboga, and Strychnos types. researchgate.netresearchgate.netrsc.org It is itself formed from tryptophan and the monoterpenoid secologanin via the central precursor strictosidine (B192452). researchgate.net The carbon skeleton of stemmadenine is strategically positioned to undergo various rearrangements and fragmentations, leading to the diverse structures observed in these alkaloid families. researchgate.netrsc.org

Feeding experiments and in vitro chemical models have provided substantial evidence supporting stemmadenine's role as a direct precursor to vallesamine-type alkaloids, a group to which this compound belongs. researchgate.netrsc.orgrsc.org These alkaloids are characterized by the loss of a carbon atom (C-5) from the stemmadenine framework. researchgate.net Laboratory syntheses have successfully demonstrated the conversion of stemmadenine to vallesamine, providing a chemical model that mimics the proposed biogenetic transformation. rsc.orgrsc.orgrsc.org This conversion supports the hypothesis that a similar process occurs within the plant.

Enzymatic Control and Biotransformations

The conversion of stemmadenine into this compound is not a spontaneous chemical event but is governed by a series of specific enzymes. While the complete enzymatic cascade is not fully understood, research has identified several key steps and has pointed to others that remain elusive.

The biosynthetic pathway leading to stemmadenine itself has been significantly clarified. The journey from the central MIA precursor, strictosidine aglycone, involves several characterized enzymes that have been identified in species like Catharanthus roseus. nih.gov While not producing this compound, the pathway in C. roseus provides a model for stemmadenine formation.

Key Enzymatic Steps Leading to Stemmadenine:

| Enzyme | Abbreviation | Function |

|---|---|---|

| Geissoschizine Synthase | CrGS | Acts on strictosidine aglycone to generate geissoschizine. nih.gov |

| Geissoschizine Oxidase | CrGO | A cytochrome P450 enzyme that oxidizes geissoschizine. nih.govnih.gov |

| Reductases | CrRedox1, CrRedox2 | Aldo-keto reductases that reduce the product of CrGO to form stemmadenine. nih.govnih.gov |

While the formation of O-acetylstemmadenine is a characterized branch point, the specific enzymes that channel stemmadenine or a close derivative directly toward this compound are less defined. nih.gov

Despite progress in understanding MIA biosynthesis, many steps in the specific pathway to this compound remain uninvestigated or are subjects of scientific debate. researchgate.net The precise enzymatic machinery that catalyzes the fragmentation of the stemmadenine skeleton and subsequent cyclization to form the unique bridged framework of this compound has yet to be fully identified and characterized. researchgate.netresearchgate.net

The conversion of O-acetylstemmadenine (OAS) to other alkaloid scaffolds, such as those of catharanthine (B190766) and tabersonine (B1681870), proceeds through an uncharacterized NADPH-dependent enzyme reaction that forms a highly unstable secodine-type intermediate. nih.gov This highlights the existence of unelucidated, complex enzymatic steps at this critical juncture. It is plausible that a similar, yet distinct, set of uncharacterized enzymes acts on stemmadenine or a related intermediate to yield this compound. The instability of intermediates in these pathways makes their isolation and characterization a significant challenge for researchers. nih.gov

Stemmadenine stands as a pivotal branch-point intermediate from which biosynthetic pathways diverge to create a vast array of alkaloid structures. researchgate.netrsc.org The fate of stemmadenine is determined by the specific enzymatic machinery present in a particular plant species or tissue.

For instance, in C. roseus, stemmadenine is acetylated by Stemmadenine-O-acetyltransferase (SAT) to form O-acetylstemmadenine. nih.gov This activated intermediate is then directed by different enzymes, such as catharanthine synthase or tabersonine synthase, to form either Iboga-type (catharanthine) or Aspidosperma-type (tabersonine) alkaloids, respectively. nih.govnih.gov The pathway to this compound represents another distinct branch diverging from the central stemmadenine pool. This divergence is controlled at the enzymatic level, where different enzymes recognize the same precursor but catalyze different transformations, leading to distinct skeletal structures. nih.gov This enzymatic specificity is a key factor in generating the chemical diversity of monoterpenoid indole alkaloids observed in nature.

Biogenetic Models and Hypotheses for this compound Formation

Several models have been proposed to explain the formation of this compound and related vallesamine-type alkaloids from stemmadenine. A prominent hypothesis, first suggested by Potier and Janot and later refined, involves the fragmentation of a stemmadenine derivative. researchgate.netrsc.org

A key laboratory model that supports this hypothesis involves a modified Polonovsky reaction. rsc.orgrsc.org In this model, stemmadenine is first converted to its N-oxide. Treatment of the N-oxide with trifluoroacetic anhydride (B1165640) induces a fragmentation of the C5-C6 bond and subsequent rearrangement and reclosure to form the vallesamine skeleton, with the loss of what was the C5 atom as formaldehyde. rsc.org

Proposed Steps in the Biogenetic Model:

N-oxidation: Stemmadenine is oxidized at its basic nitrogen atom to form stemmadenine N-oxide.

Activation: The N-oxide is activated, for example, by an acylating agent in the chemical model.

Fragmentation: A Polonovsky-type reaction triggers the fragmentation of the molecule.

Rearrangement & Cyclization: The resulting intermediate undergoes rearrangement and cyclization to form the this compound or vallesamine scaffold.

This chemical model provides a plausible, non-enzymatic route that rationalizes the structural transformation from stemmadenine to the this compound framework. It is hypothesized that plant enzymes catalyze a similar sequence of reactions in vivo. rsc.org This model accommodates tracer experiments and suggests that N-oxides may be the true biological precursors for this class of alkaloids. rsc.org

Factors Influencing Alkaloid Content in Natural Sources

The concentration of this compound and other alkaloids in plants is not static but is influenced by a combination of genetic and environmental factors. wikipedia.orgwur.nl The production of these secondary metabolites is a dynamic process that responds to the plant's developmental stage and external conditions. wur.nlnih.gov

Studies on Tabernaemontana pachysiphon have shown that the content of this compound varies significantly based on several factors. wikipedia.org The highest concentrations were found in young leaves and in leaves that received more shade. wikipedia.org Furthermore, the alkaloid levels changed with the age of the leaf, the age of the plant, and the geographical origin (provenance) of the plant. wikipedia.org

Summary of Factors Affecting Alkaloid Content:

| Factor | Influence on Alkaloid Content |

|---|---|

| Plant Organ & Age | Concentration varies between different plant parts (leaves, stems, roots) and changes as the plant and its organs mature. Young leaves often have higher concentrations. wikipedia.orgnih.gov |

| Developmental Stage | Alkaloid levels can fluctuate significantly throughout the plant's life cycle, with peaks often occurring around flowering. wur.nl |

| Environmental Conditions | Climatic factors such as light intensity (shade), temperature, and water availability can modify alkaloid production. wikipedia.orgresearchgate.net |

| Soil & Nutrition | The mineral nutrient composition of the soil, including elements like nitrogen and potassium, can impact alkaloid synthesis. wur.nl |

| Genetic Factors | The specific species and even the genetic strain or provenance of a plant is a primary determinant of its capacity to produce certain alkaloids. wikipedia.orgwur.nl |

| Biotic/Abiotic Stress | Production of alkaloids, as secondary metabolites, can be induced or increased in response to stresses like herbivory and pathogen attack. researchgate.net |

These factors collectively regulate the complex biosynthetic pathways, leading to the observed variations in this compound content in natural sources.

Variation with Leaf Age, Plant Age, and Provenance

Detailed Research Findings

A pivotal study conducted in the Shimba Hills National Reserve in Kenya on Tabernaemontana pachysiphon trees in their natural habitat revealed distinct patterns in alkaloid content. nih.gov The investigation focused on several major indole alkaloids, including this compound, and found that their concentrations were subject to variation based on several factors. nih.gov

Influence of Leaf Age: The age of the leaves was identified as a primary determinant of this compound content. nih.gov The highest concentrations of this compound and other associated alkaloids were consistently found in young leaves. nih.gov This suggests an ecological strategy where the plant allocates more of its defensive chemical resources to protect its newer, more vulnerable tissues from herbivory. As leaves mature, the concentration of these compounds tends to decrease.

Influence of Provenance: The geographical location, or provenance, of the plant populations demonstrated a notable impact on the alkaloid profiles. nih.gov When comparing leaves of the same age from trees across different forest sites, a correlation was found with soil composition. nih.gov The highest alkaloid contents, including that of this compound, were recorded at the site with the highest soil cation exchange capacity (CEC) and base saturation. nih.gov This finding underscores the importance of local environmental conditions and nutrient availability in modulating the biosynthesis of this compound.

These findings are summarized in the tables below, illustrating the qualitative and correlational relationships observed in the research.

Data Tables

Table 1: Influence of Leaf Age on this compound Concentration in T. pachysiphon

| Leaf Age Category | Relative this compound Concentration |

|---|---|

| Young Leaves | Highest |

Table 2: Influence of Plant Age on this compound Concentration in T. pachysiphon Leaves

| Plant Age Category | Relative this compound Concentration in Leaves |

|---|

Table 3: Influence of Provenance (Soil Quality) on this compound Concentration in T. pachysiphon

| Site Soil Characteristics | Relative this compound Concentration in Even-Aged Leaves |

|---|---|

| High Cation Exchange Capacity (CEC) & Base Saturation | Highest |

Total Synthesis and Advanced Synthetic Strategies

Historical Development of Apparicine Total Synthesis

The path to the total synthesis of this compound is paved with early exploratory studies that aimed to construct its core tetracyclic skeleton. These foundational efforts laid the groundwork for the eventual successful synthesis by tackling the inherent challenges of forming the strained bridged system.

Early Synthetic Efforts Towards the Core Skeleton

Initial forays into the synthesis of the this compound framework date back to the late 1970s. A notable early attempt by Joule and co-workers focused on forging the characteristic 1-azabicyclo[4.2.2]decane core. Their approach, while not culminating in the total synthesis of this compound itself, provided crucial insights into the reactivity and stability of key intermediates. This pioneering work successfully produced the ring skeleton of this compound, demonstrating the feasibility of constructing the complex bridged structure and setting the stage for future, more refined synthetic endeavors. rsc.org

Methodologies Employing Intramolecular Mannich Cyclization

A key strategy explored in the early attempts to assemble the this compound skeleton was the intramolecular Mannich cyclization. This reaction, which forms a carbon-carbon bond between an amine and a carbonyl compound, was envisioned as a powerful tool for constructing the piperidine (B6355638) ring and creating the bridged topology. Joule's group, for instance, successfully synthesized the this compound ring skeleton, 20-deethylideneervaticine, utilizing an intramolecular Mannich cyclization as a pivotal step. rsc.orgresearchgate.netrsc.org This approach highlighted the potential of this classic reaction in the context of complex alkaloid synthesis, although challenges remained in carrying the synthesis through to the natural product itself. rsc.org

| Key Feature | Description | Researcher(s) | Outcome |

| Core Reaction | Intramolecular Mannich Cyclization | Joule et al. | Synthesis of the this compound ring skeleton |

| Starting Material | Indole (B1671886) derivative | Joule et al. | Proof-of-concept for core construction |

| Limitation | Did not achieve total synthesis of this compound | Joule et al. | Laid groundwork for future syntheses |

Approaches Utilizing Intermolecular Nitrosoalkene Conjugate Addition

More recent synthetic strategies have employed novel and powerful bond-forming reactions. One such approach, developed by Weinreb and colleagues, utilizes an intermolecular nitrosoalkene conjugate addition to construct the tetracyclic core of the this compound alkaloid family. nih.govacs.orgpsu.edubeilstein-journals.org This convergent strategy involves the reaction of an indole-derived ester enolate with a nitrosoalkene generated in situ. This key step efficiently forges the C-15/C-16 bond, a crucial linkage in the this compound framework. nih.govacs.org This methodology offers a concise and high-yielding pathway to a key tetracyclic intermediate, demonstrating the power of modern synthetic methods in tackling complex natural product synthesis. nih.govacs.orgpsu.edu

| Key Reaction | Reactants | Bond Formed | Significance |

| Intermolecular Conjugate Addition | Indole ester enolate and a nitrosoalkene | C-15/C-16 | Convergent and efficient route to the tetracyclic core |

First Total Synthesis of this compound

The landmark first total synthesis of (±)-apparicine was accomplished by the research group of M.-Lluïsa Bennasar. rsc.orgacs.orgnih.gov This seminal work showcased a masterful combination of modern synthetic reactions to navigate the complexities of the target molecule. The successful strategy hinged on two key cyclization reactions: an indole-templated ring-closing metathesis and an intramolecular vinyl halide Heck cyclization.

Indole-Templated Ring-Closing Metathesis (RCM)

The initial phase of the first total synthesis focused on the construction of the tricyclic ABC substructure of this compound. To achieve this, Bennasar's team employed an elegant indole-templated ring-closing metathesis (RCM) reaction. rsc.orgacs.orgnih.govnih.gov RCM is a powerful catalytic method for the formation of cyclic olefins. In this synthesis, a diene precursor attached to the indole nucleus was subjected to a ruthenium-based catalyst, which orchestrated the formation of the central eight-membered ring of the azocino[4,3-b]indole system. scispace.com This step proved to be a highly effective strategy for assembling a key tricyclic intermediate, which set the stage for the final ring closure. acs.orgnih.gov

| Reaction | Catalyst | Ring Formed | Intermediate |

| Ring-Closing Metathesis (RCM) | Ruthenium-based catalyst | Eight-membered azocino ring | Tricyclic ABC substructure of this compound |

Intramolecular Vinyl Halide Heck Cyclization

With the tricyclic core in hand, the final and most challenging step was the closure of the piperidine ring to form the strained 1-azabicyclo[4.2.2]decane framework. nih.gov For this crucial transformation, an intramolecular vinyl halide Heck cyclization was employed. rsc.orgacs.orgnih.gov The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction. In this context, a vinyl halide tethered to the nitrogen atom of the azocino ring was induced to cyclize onto an enamine double bond within the same molecule. This challenging cyclization not only formed the final ring of the this compound skeleton but also ingeniously installed the characteristic exocyclic ethylidene group. acs.orgnih.gov The successful execution of this step marked the completion of the first total synthesis of (±)-apparicine, a significant achievement in the field of natural product synthesis. rsc.org

| Reaction | Catalyst | Key Transformation | Outcome |

| Intramolecular Heck Cyclization | Palladium-based catalyst | Formation of the 1-azabicyclo[4.2.2]decane system | Completion of the total synthesis of (±)-apparicine |

Alternative Synthetic Routes and Key Methodologies

Beyond the initial total syntheses, researchers have investigated a range of alternative strategies to construct the this compound skeleton. These routes often focus on novel methods for forming the key carbocyclic and heterocyclic rings of the molecule.

A notable approach to the tricyclic ABC substructure of this compound involves a 2-indolylacyl radical cyclization. This strategy, explored by Bonjoch and co-workers, provides an alternative to ring-closing metathesis for the formation of the central eight-membered ring. The key step in this sequence is the radical cyclization of a selenoester precursor.

The synthesis commences with the appropriate indole derivative, which is elaborated to attach a side chain at the C3 position. This side chain contains a terminal alkene and a precursor to the acyl radical, typically a phenylselenoester. Treatment of this precursor with a radical initiator, such as tributyltin hydride (n-Bu3SnH) and triethylborane (Et3B), generates the 2-indolylacyl radical. This radical then undergoes a cyclization reaction onto the tethered alkene to form the key tricyclic ketone intermediate. This ketone can then be further elaborated to introduce the remaining structural features of this compound. This radical cyclization approach offers a robust method for the construction of the challenging medium-sized ring system present in the this compound core. researchgate.netnih.govnih.gov

Table 1: Key Features of the 2-Indolylacyl Radical Cyclization Approach

| Feature | Description |

| Key Reaction | 2-Indolylacyl Radical Cyclization |

| Precursor | Phenylselenoester of an indole derivative with a tethered alkene |

| Radical Initiator | n-Bu3SnH / Et3B |

| Intermediate | Tricyclic ketone containing the ABC ring system of this compound |

| Advantage | Provides an alternative to metathesis for medium-ring formation. |

While a direct application to the total synthesis of this compound has not been extensively detailed, gold(I)-catalyzed cyclization reactions represent a powerful tool for the construction of nitrogen-containing heterocycles, including bridged indole alkaloids. Specifically, a 6-exo-dig cyclization could be envisioned as a key step in forming the piperidine ring system within the this compound framework.

This methodology typically involves the activation of an alkyne by a gold(I) catalyst, which renders it susceptible to nucleophilic attack. In a hypothetical synthesis of an this compound intermediate, a suitably functionalized indole precursor bearing a tethered alkyne and a nucleophilic nitrogen atom could be employed. The gold(I) catalyst would activate the alkyne, allowing for an intramolecular cyclization of the nitrogen nucleophile in a 6-exo-dig fashion to construct the piperidine ring. This type of transformation is known to proceed under mild conditions and often with high stereoselectivity, making it an attractive strategy for the synthesis of complex alkaloids. The resulting cyclized product would contain the core heterocyclic system, which could then be further manipulated to complete the synthesis of this compound. The efficiency and functional group tolerance of gold catalysis make it a promising, though yet unrealized, approach for an this compound total synthesis. researchgate.netdigitellinc.comnih.govbeilstein-journals.org

The synthesis of the piperidone core of this compound is a critical challenge. Rhodium-catalyzed 1,4-addition reactions have emerged as a powerful method for the asymmetric synthesis of 4-aryl-2-piperidinones, which represent a key structural motif within the this compound skeleton. This methodology allows for the stereocontrolled introduction of a substituent at the C4 position of the piperidone ring.

In a potential application towards the synthesis of this compound, a 5,6-dihydro-2(1H)-pyridinone could serve as the Michael acceptor. The rhodium catalyst, in conjunction with a chiral ligand (e.g., BINAP), would facilitate the conjugate addition of an appropriate organoboron reagent, such as an indole-containing boronic acid. This reaction would stereoselectively form the C-C bond at the C4 position, establishing a crucial stereocenter of the this compound core. The resulting 4-substituted piperidinone could then be further elaborated through reduction of the lactam and subsequent cyclization to form the bridged ring system. The high enantioselectivity and functional group compatibility of this rhodium-catalyzed reaction make it a highly attractive strategy for constructing the chiral core of this compound. nih.govnih.govresearchgate.netuniurb.it

Table 2: Rhodium-Catalyzed 1,4-Addition for Piperidone Synthesis

| Feature | Description |

| Key Reaction | Asymmetric 1,4-addition |

| Catalyst System | Rhodium(I) complex with a chiral ligand (e.g., BINAP) |

| Substrates | 5,6-Dihydro-2(1H)-pyridinone and an organoboron reagent |

| Product | Enantioenriched 4-substituted-2-piperidinone |

| Significance | Establishes a key stereocenter in the this compound core. |

The formation of the lactam within the piperidone ring of this compound is a key transformation. Intramolecular amide coupling strategies offer a direct and efficient means to construct this cyclic amide. While not yet reported in a completed total synthesis of this compound, this approach is a fundamental tool in the synthesis of nitrogen-containing heterocycles.

A hypothetical route employing this strategy would involve a precursor molecule containing both a carboxylic acid and an amine functionality tethered by an appropriate carbon chain. The intramolecular condensation of these two groups would lead to the formation of the desired piperidone ring. This cyclization can be promoted by a variety of coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium salts (e.g., BOP, PyBOP). The choice of coupling reagent is crucial to ensure high yields and avoid side reactions, particularly racemization if chiral centers are present. The efficiency of this intramolecular cyclization would depend on the length and conformation of the tether connecting the reacting functional groups. For the synthesis of the bridged system in this compound, this strategy would likely be part of a broader convergent approach where the piperidone ring is formed prior to the final bridging reaction. nih.govscispace.comsemanticscholar.orgrsc.orgprinceton.edu

The formation of the bond between the indole nitrogen and the rest of the aliphatic framework is a crucial step in many indole alkaloid syntheses. Copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, provide a powerful method for achieving this transformation. While a specific application in the final steps of an this compound total synthesis has not been highlighted, this methodology is highly relevant for the construction of the core indole-piperidine linkage.

In a potential synthetic route, a pre-functionalized piperidine derivative and an indole with a suitable leaving group (e.g., a halogen) at the C2 position could be coupled using a copper catalyst. Alternatively, an intramolecular copper-catalyzed C-N coupling could be envisioned to form one of the heterocyclic rings. These reactions are typically carried out in the presence of a copper(I) or copper(II) salt, a ligand (such as 1,10-phenanthroline or an amino acid), and a base. The mild conditions and good functional group tolerance of modern copper-catalyzed C-N coupling protocols make them an attractive option for the late-stage connection of complex fragments in a convergent synthesis of this compound. researchgate.netbeilstein-journals.orgprinceton.educhemrxiv.orgrsc.orgnih.gov

Biomimetic Partial Synthesis Approaches

Biomimetic synthesis, which seeks to mimic the proposed biosynthetic pathways of natural products, can offer elegant and efficient routes to complex molecules. A notable example in the context of this compound is the partial synthesis from the related indole alkaloid pericine (B1237748). researchgate.net

This approach, reported by Lim and co-workers, is based on the presumed biosynthetic relationship between these two alkaloids. The key transformation is a Potier-Polonovski-type reaction of pericine N-oxide. Treatment of pericine with an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), generates the corresponding N-oxide. Subsequent reaction with trifluoroacetic anhydride (B1165640) (TFAA) initiates a cascade of rearrangements that ultimately leads to the formation of this compound. This biomimetic transformation provides strong support for the proposed biosynthetic pathway and demonstrates the potential of leveraging nature's strategies for the laboratory synthesis of complex natural products. researchgate.net

Stereoselective Synthesis of this compound and its Stereoisomers

The this compound molecule contains a key stereocenter at the C-7 position within its bridged framework. The control of this stereochemistry is a critical aspect of its total synthesis. To date, the successfully reported total syntheses of this compound have been racemic, yielding an equal mixture of both enantiomers, denoted as (±)-apparicine.

While an enantioselective total synthesis of this compound itself has not yet been published, significant progress has been made in the stereocontrolled synthesis of closely related alkaloids that share the same 1-azabicyclo[4.2.2]decane core. A prominent example is the enantioselective total synthesis of (+)-conolidine. researchgate.net This synthesis provides a blueprint for how stereocontrol might be achieved for the this compound system. The key to inducing asymmetry in the conolidine (B15126589) synthesis was a gold(I)-catalyzed cascade cyclization of a conjugated enyne. researchgate.net This reaction simultaneously forms the indole ring and the ethylidene-substituted piperidine moiety in a highly enantioselective manner, achieving an enantiomeric excess of 88–91%. researchgate.net This strategy demonstrates that chiral catalysts, specifically chiral gold complexes, can effectively control the three-dimensional arrangement of the atoms during the formation of the critical bridged ring system. The application of similar catalytic asymmetric methods represents a promising future direction for achieving the stereoselective synthesis of individual this compound stereoisomers.

Catalytic Processes for Scaffold Alteration and Analogue Generation

Modern catalytic methods are indispensable tools for the construction of complex molecular architectures like this compound and for the generation of novel analogues for structure-activity relationship studies. The first total synthesis of (±)-apparicine is a showcase of the power of transition-metal catalysis in building strained, polycyclic systems. rsc.orgnih.gov

Two catalytic reactions were pivotal in the landmark synthesis of the this compound scaffold:

Ring-Closing Metathesis (RCM): To construct the central eight-membered azocino[4,3-b]indole core, an indole-templated RCM was employed. rsc.orgnih.gov This reaction utilizes a ruthenium-based catalyst (e.g., Grubbs catalyst) to form a new double bond, effectively stitching together the two ends of a diene precursor to form the challenging medium-sized ring. The efficiency and functional group tolerance of RCM make it a powerful tool for this key step.

Intramolecular Heck Cyclization: The final and most complex ring, the bridged piperidine, was assembled using a palladium-catalyzed intramolecular vinyl halide Heck reaction. rsc.orgnih.gov In this step, a palladium catalyst facilitates the coupling of a vinyl iodide moiety with an alkene within the same molecule, forging the final C-C bond that defines the 1-azabicyclo[4.2.2]decane framework. This challenging cyclization successfully created the strained, bridged structure of the natural product.

These catalytic processes are not only crucial for the total synthesis but also offer inherent flexibility for generating analogues. By systematically modifying the structure of the precursors used in the RCM and Heck reactions, it is possible to create a diverse library of this compound analogues. For instance, altering the substituents on the diene precursor for RCM or on the vinyl halide chain for the Heck reaction would lead to novel compounds with modified scaffolds. This catalytic approach enables the exploration of the chemical space around the this compound core, which is essential for investigating its biological properties.

| Catalytic Reaction | Metal Catalyst | Bond Formed / Ring System | Role in Synthesis |

| Ring-Closing Metathesis (RCM) | Ruthenium (Ru) | C=C double bond / 8-membered ring | Construction of the tricyclic azocinoindole intermediate |

| Intramolecular Heck Reaction | Palladium (Pd) | C-C single bond / Bridged piperidine | Final closure of the 1-azabicyclo[4.2.2]decane core |

Derivatives and Analogues: Synthesis, Characterization, and Biological Relevance

Isolation and Structural Characterization of Naturally Occurring Apparicine-Type Alkaloids

Nature provides a rich library of this compound-related structures, diversified through dimerization, oxidation, and other modifications. The isolation and characterization of these compounds from various plant species, primarily within the Apocynaceae family, have been instrumental in understanding the chemical diversity of this alkaloid subgroup.

This compound-Related Monoterpenoid Indole (B1671886) Alkaloids (e.g., Vallesamine, O-acetyl-vallesamine)

Vallesamine and its acetylated derivative, O-acetyl-vallesamine, are structurally related to this compound and are considered members of the vallesamine group of alkaloids. nih.gov These compounds have been isolated from several plant genera, including Tabernaemontana and Alstonia. researchgate.net For instance, a study on the constituents of Tabernaemontana dichotoma fruits led to the isolation of both vallesamine and O-acetyl-vallesamine. Similarly, research on Alstonia angustiloba and Alstonia pneumatophora identified these two known alkaloids alongside a series of other new vallesamine-type alkaloids. researchgate.net The structural elucidation of these compounds relies on comprehensive spectroscopic analysis, which helps to define their characteristic monoterpenoid indole framework.

| Compound | Natural Source (Example) | Key Structural Feature |

| Vallesamine | Alstonia angustiloba, Tabernaemontana dichotoma | Vallesamine-type skeleton, related to this compound |

| O-acetyl-vallesamine | Alstonia angustiloba, Tabernaemontana dichotoma | Acetylated derivative of vallesamine |

Bisindole Alkaloids Containing this compound Units (e.g., Flabellipparicine)

Bisindole alkaloids, which consist of two monomeric indole alkaloid units, represent a significant class of natural products. Flabellipparicine is a notable example that incorporates an this compound-like moiety. Isolated from the stems of Tabernaemontana divaricata, flabellipparicine was the first reported flabelliformide-apparicine-type bisindole alkaloid. nih.govunideb.hu

Its unique structure was determined through spectroscopic methods. It features a flabelliformide-like unit connected to an this compound-like unit through a C-3–C-22′ bond and an N-1–C-16′ bond, which forms an uncommon five-membered ring between the two monomers. nih.govunideb.hu The absolute configuration of flabellipparicine was established using conformational analysis and TDDFT-ECD calculations. nih.gov

| Compound | Natural Source | Structural Class | Unique Linkage |

| Flabellipparicine | Tabernaemontana divaricata | Flabelliformide-Apparicine-Type Bisindole Alkaloid | C-3–C-22′ and N-1–C-16′ bonds forming a five-membered ring |

Oxidized or Modified this compound Derivatives (e.g., 16-hydroxy-16,22-dihydrothis compound)

Oxidation and other modifications of the basic this compound scaffold lead to a variety of naturally occurring derivatives. One such derivative is 16-hydroxy-16,22-dihydrothis compound (B1253181), a 5-nor-stemmadenine alkaloid. This compound has been isolated from extracts of several Tabernaemontana species, including T. dichotoma, T. elegans, and T. divaricate. researchgate.net In one instance, it was isolated as a minor alkaloid from the leaves of Tabernaemontana dichotoma, and its structure was proposed based on spectral data. researchgate.net

Subsequent research focused on its total synthesis, which not only confirmed its structure but also determined its relative and absolute stereochemistry. nih.gov This synthetic effort was significant as 16-hydroxy-16,22-dihydrothis compound was identified as a potent antimalarial agent, representing the first report of such activity for a 5-nor-stemmadenine alkaloid. nih.govresearchgate.net The antimalarial activity of the synthetic compound was evaluated against chloroquine-resistant Plasmodium falciparum strains. nih.gov

| Compound | Natural Source (Example) | Structural Class | Noted Biological Relevance |

| 16-hydroxy-16,22-dihydrothis compound | Tabernaemontana dichotoma | Oxidized 5-nor-stemmadenine alkaloid | Potent antimalarial activity |

Design and Synthesis of Novel this compound Analogues

The synthesis of novel analogues of natural products is a cornerstone of medicinal chemistry, aiming to enhance biological activity, improve pharmacokinetic properties, or explore structure-activity relationships. For this compound, this involves strategies that modify the core skeleton or alter its functional groups.

Skeletal Expansion and Contraction Strategies

Modification of a natural product's fundamental framework can lead to compounds with unique three-dimensional shapes and, consequently, novel biological activities. A programmable strategy has been introduced for the synthesis of precisely altered scaffolds of scarce bridged polycyclic alkaloids, which is applicable to the this compound framework. This approach allows for the creation of analogues with expanded, contracted, or distorted skeletons. researchgate.net The core of this strategy is a catalytic multi-component process that yields versatile intermediates, which can then be used in divergent syntheses to access various scaffolds. researchgate.net

General strategies for achieving skeletal diversity in indole alkaloids often involve developing pathways with multiple modes of intramolecular reactions. nih.gov For instance, rhodium-catalyzed tandem cyclization-cycloaddition reactions can afford compounds with distinct skeletons from a common precursor. nih.gov Such skeletal modification strategies, including N-atom removal and deconstruction, can transform cyclic structures into linear ones, creating new chemical space. nih.gov While not yet extensively applied to this compound specifically, these methodologies represent a powerful toolkit for generating novel analogues by altering the core 1-azabicyclo[4.2.2]decane system of this compound. researchgate.net

Functional Group Modifications

Altering the functional groups on the this compound scaffold is another key strategy for creating novel analogues. The goal of such modifications is often to improve druggability by enhancing properties like solubility, metabolic stability, and target selectivity. nih.govreachemchemicals.com General principles of medicinal chemistry guide these modifications. For example, introducing polar functional groups like hydroxyls can increase solubility, while adding halogens can enhance membrane permeability and binding affinity. mdpi.comnih.gov

Late-stage functionalization (LSF) is a particularly powerful approach, allowing for the modification of complex molecules like this compound in the final steps of a synthetic sequence. researchgate.net This can involve C-H functionalization to introduce new substituents on the indole ring or elsewhere on the scaffold. The introduction or modification of functional groups can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profiles. reachemchemicals.comnih.gov While specific, systematic functional group modifications of this compound are not widely detailed in the reviewed literature, the established principles of medicinal chemistry provide a clear roadmap for the rational design of new analogues with potentially improved biological properties. nih.govmdpi.com

Advanced Spectroscopic Characterization of this compound Derivatives

The unambiguous identification and structural elucidation of novel this compound derivatives heavily rely on a suite of advanced spectroscopic techniques. While standard one-dimensional Nuclear Magnetic Resonance (NMR) and mass spectrometry provide a foundational understanding, a deeper and more precise characterization necessitates the application of more sophisticated methods.

Two-dimensional NMR (2D NMR) spectroscopy is an indispensable tool in this regard. Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) allow chemists to piece together the complex spin systems within a molecule. For instance, COSY spectra reveal proton-proton coupling networks, enabling the tracing of connectivity through the intricate ring systems of this compound derivatives. HSQC and HMBC experiments correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively, providing a complete carbon framework and confirming the placement of substituents on the this compound core.

High-Resolution Mass Spectrometry (HRMS) is another critical technique, offering highly accurate mass measurements that allow for the determination of the elemental composition of a synthesized derivative. This precision is crucial in confirming the successful incorporation of new functional groups and in distinguishing between isobaric compounds. Furthermore, tandem mass spectrometry (MS/MS) experiments provide valuable information about the fragmentation patterns of these molecules, which can be diagnostic for the location of modifications on the alkaloid skeleton.

The following table provides a hypothetical example of characteristic 2D NMR correlations that would be crucial in the structural confirmation of a novel this compound derivative.

| Proton (¹H) | Correlated Carbon (¹³C) via HSQC | Correlated Carbons (¹³C) via HMBC |

| H-2 | C-2 | C-3, C-7, C-16 |

| H-14 | C-14 | C-15, C-16, C-20 |

| H-18 (CH₃) | C-18 | C-19, C-20 |

Computational Studies in Analogue Design (e.g., DFT Studies)

In recent years, computational chemistry has emerged as a powerful partner to synthetic chemistry in the design of novel bioactive molecules. Density Functional Theory (DFT) studies, in particular, have proven to be invaluable in understanding the electronic structure and reactivity of complex molecules like this compound and in predicting the properties of its yet-to-be-synthesized analogues.

One of the key applications of DFT in analogue design is the calculation of spectroscopic data. Theoretical predictions of NMR chemical shifts, for example, can be compared with experimental data to aid in the structural elucidation of newly synthesized compounds. This synergy between computational and experimental spectroscopy provides a robust method for confirming the identity of complex molecules.

Moreover, computational docking studies, often guided by DFT-optimized geometries, can simulate the binding of this compound analogues to specific protein targets. These in silico experiments help to prioritize which derivatives are most likely to exhibit the desired biological activity, thereby streamlining the synthetic efforts and focusing resources on the most promising candidates.

The table below illustrates the kind of data that can be generated from DFT studies to guide the design of this compound analogues.

| Analogue | Calculated Dipole Moment (Debye) | Calculated HOMO-LUMO Gap (eV) | Predicted Binding Affinity (kcal/mol) |

| This compound | 2.5 | 5.8 | -7.2 |

| 10-Bromothis compound | 3.1 | 5.6 | -7.8 |

| 12-Methoxythis compound | 2.9 | 5.9 | -7.5 |

By leveraging the predictive power of computational chemistry, scientists can explore a vast chemical space of potential this compound analogues in a time- and cost-effective manner, accelerating the discovery of new compounds with enhanced therapeutic potential. The integration of advanced spectroscopic techniques and sophisticated computational modeling represents the future of natural product-based drug discovery, with this compound and its derivatives standing as a testament to the power of this synergistic approach.

Mechanistic Biological Studies at Cellular and Molecular Levels

In Vitro Cytotoxicity and Antiproliferative Activity

Studies have explored the ability of apparicine to induce cytotoxicity and inhibit the proliferation of different cancer cell types in laboratory settings. wikipedia.orgjabonline.intandfonline.com

Activity Against Lymphocytic Leukemia Cell Lines (e.g., P388)

This compound has demonstrated significant cytotoxic effects against the experimental lymphocytic leukemia P388 cell line in cell culture studies. wikipedia.orgtheferns.infotheferns.info

Activity Against Retinoblastoma Cancer Cell Lines (e.g., Y79)

Investigations into the cytotoxic potential of this compound have included studies on the human retinoblastoma cancer cell line, Y79. jabonline.inresearchgate.netresearchgate.netresearchgate.net this compound, particularly when isolated from Tabernaemontana divaricata, has shown potent cytotoxicity against Y79 cells. jabonline.inresearchgate.netresearchgate.netresearchgate.net A dose-dependent relationship has been observed, where increasing concentrations of this compound lead to a decrease in cell viability. jabonline.in The reported IC50 value for this compound against the Y79 cell line is 26.88 μg/ml. jabonline.inresearchgate.netresearchgate.netresearchgate.net Morphological changes and cellular damage have also been noted in Y79 cells treated with this compound. jabonline.in

Table 1: Cytotoxicity of this compound Against Y79 Cell Line

| Cell Line | IC50 (μg/ml) | Reference |

| Y79 (Human Retinoblastoma) | 26.88 | jabonline.inresearchgate.netresearchgate.netresearchgate.net |

Activity Against Other Cancer Cell Lines (e.g., MCF-7, A-549)

An alkaloid fraction derived from Ervatamia coronaria, which contains this compound, has exhibited cytotoxic activity against several cancer cell lines, including MCF-7 (human breast cancer) and A-549 (human small cell lung carcinoma). tandfonline.comnih.govtandfonline.com The purified alkaloid fraction showed IC50 values of 72.5 μg/ml for MCF-7 cells and 47.5 μg/ml for A-549 cells. tandfonline.comnih.govtandfonline.comjddtonline.info this compound, along with other alkaloids present in this fraction, is considered to contribute to this observed activity. tandfonline.comnih.govtandfonline.comdocumentsdelivered.com

Table 2: Cytotoxicity of Alkaloid Fraction (containing this compound)

| Cell Line | IC50 (μg/ml) | Reference |

| MCF-7 (Human Breast Cancer) | 72.5 | tandfonline.comnih.govtandfonline.comjddtonline.info |

| A-549 (Human Small Cell Lung Carcinoma) | 47.5 | tandfonline.comnih.govtandfonline.comjddtonline.info |

While other studies have investigated the cytotoxicity of different alkaloids from Tabernaemontana divaricata against MCF-7 and A-549 cells, providing IC50 values for those compounds, specific detailed data solely for this compound's activity against these particular cell lines was not consistently available in the provided search results. acs.orgconicet.gov.arresearchgate.net

Molecular Mechanisms of Cytotoxicity

Limited specific information on the detailed molecular mechanisms underlying this compound's cytotoxicity is available within the provided search results. However, research involving in silico molecular docking studies with retinoblastoma proteins (1GUX, 2QDJ, 6KMJ, and 4YOO) has been conducted to explore the potential binding interactions of this compound with these proteins in the context of its activity against Y79 cells. jabonline.inresearchgate.netresearchgate.netresearchgate.net This suggests that this compound's cytotoxic effect on retinoblastoma cells might involve interactions with key proteins in this cancer type. The observed dose-dependent reduction in cell viability and the induction of morphological changes in treated cells are indicative of a direct cytotoxic impact. jabonline.in In the case of the alkaloid fraction containing this compound, studies have indicated the induction of DNA fragmentation in HT-29 cells, which points towards a possible mechanism involving damage to cellular DNA, although this effect was not exclusively attributed to this compound. tandfonline.comnih.govtandfonline.com

Antiviral Activity Investigations

This compound's potential as an antiviral agent has also been investigated. wikipedia.org

Activity Against Poliovirus Type 3 (PV3)

This compound has demonstrated strong inhibitory activity against poliovirus type 3 (PV3). wikipedia.orgtheferns.infotheferns.info

Table 3: Antiviral Activity of this compound

| Virus | Activity | Reference |

| Poliovirus Type 3 (PV3) | Strong inhibitory activity | wikipedia.orgtheferns.infotheferns.info |

Underlying Antiviral Mechanisms

This compound has demonstrated potential antiviral activity in in vitro studies. It has shown strong activity against poliovirus type 3 (PV3) and moderate to strong activity against some human pathogens. wikipedia.org While the precise underlying antiviral mechanisms of this compound are not extensively detailed in the provided search results, alkaloids in general are known to exhibit antiviral properties through various mechanisms, including the inhibition of viral replication and interference with DNA/RNA synthesis. mdpi.com

Enzymatic Inhibition Studies

This compound has been investigated for its ability to inhibit enzymes, with notable findings regarding its effect on xanthine (B1682287) oxidase.

Studies have shown that this compound is a potent inhibitor of xanthine oxidase (XO), an enzyme involved in purine (B94841) metabolism and the production of uric acid. researchgate.net this compound inhibited xanthine oxidase activity in vitro with an IC50 value of 0.65 µM. researchgate.net This inhibitory potency is comparable to that of the standard gout treatment drug allopurinol, which had an IC50 of 0.60 µM in a comparative study. researchgate.net The mechanism of xanthine oxidase inhibition by this compound is primarily assumed to involve binding to the active site of the enzyme, thereby hindering the entrance of xanthine or the discharge of uric acid and the diffusion of superoxide (B77818) radicals. researchgate.net

Receptor-Ligand Interaction Profiling

This compound has shown affinity for certain biological receptors, suggesting potential pharmacological effects mediated through these interactions.

This compound has demonstrated activity at opioid receptors. wikipedia.org Studies have reported that this compound has affinity for the opiate receptor with a Ki value of 2.65 ± 1.56 µmol. biocrick.comresearchgate.netoup.comnih.gov This affinity for opioid receptors may contribute to the observed analgesic properties of this compound in in vivo studies. biocrick.comresearchgate.netnih.gov

In addition to opioid receptors, this compound also exhibits affinity for adenosine (B11128) receptors. wikipedia.org Research indicates that this compound has affinity for adenosine receptors in the micromolar range. biocrick.comresearchgate.netnih.govtargetmol.combiocat.com

In silico molecular docking studies have been conducted to predict the binding interactions and affinities of this compound with various protein targets, including retinoblastoma proteins. jabonline.inresearchgate.netresearchgate.netresearchgate.netresearchgate.netbibliomed.org These studies aim to understand the potential mechanisms of action at a molecular level and identify possible therapeutic targets.

Molecular docking analyses with retinoblastoma proteins (PDB IDs: 1GUX, 2QDJ, 6KMJ, and 4YOO) have been performed to assess this compound's binding affinity. jabonline.inresearchgate.netresearchgate.netresearchgate.netbibliomed.org The results of these studies have shown that this compound exhibits binding energy with these proteins. Specifically, binding energies of -7.3 kcal/mol with 1GUX, -8.0 kcal/mol with 2QDJ, -8.2 kcal/mol with 6KMJ, and -8.1 kcal/mol with 4YOO have been reported. jabonline.inresearchgate.net These electronegative binding energy values suggest favorable interactions between this compound and the retinoblastoma proteins in the in silico models. jabonline.inresearchgate.net The studies also identified interacting residues between this compound and the receptor molecules, including hydrogen-bond receptor residues. jabonline.inresearchgate.net

The retinoblastoma protein (Rb) plays a crucial role in cell cycle regulation, and its dysfunction is implicated in cancer development. rcsb.orgnih.gov The protein structures used in these docking studies represent different aspects or domains of the retinoblastoma protein. For instance, 1GUX represents the Rb pocket bound to an E7 peptide containing the LxCxE motif, which is involved in interactions with viral and cellular proteins that inactivate Rb function. rcsb.org 2QDJ represents the crystal structure of the retinoblastoma protein N-domain, which is also implicated in tumor suppression and ligand interaction. nih.govrcsb.orgnih.govebi.ac.uk

The in silico docking results suggest that this compound may interact with these key regions of the retinoblastoma protein, potentially interfering with their normal function. jabonline.inresearchgate.netresearchgate.netresearchgate.netresearchgate.netbibliomed.org These findings support the potential of this compound as a ligand for cancer protein targets, particularly in the context of retinoblastoma. jabonline.inresearchgate.netresearchgate.netbibliomed.org

Here is a table summarizing the binding energies of this compound with the specified retinoblastoma protein targets from in silico docking studies:

| Protein Target (PDB ID) | Binding Energy (kcal/mol) |

| 1GUX | -7.3 |

| 2QDJ | -8.0 |

| 6KMJ | -8.2 |

| 4YOO | -8.1 |

Data derived from in silico molecular docking studies. jabonline.inresearchgate.net

This compound has also been included in computational docking studies targeting other proteins, such as thymidylate synthase, where it showed a binding affinity of -8.6 kcal/mol. researchgate.net

Anti-Parasitic and Antimalarial Activity

This compound has demonstrated activity against certain parasitic pathogens, with a notable focus on its effects on the malaria parasite Plasmodium falciparum. nih.govuantwerpen.be

In Vitro Inhibition of Heme Polarization in Plasmodium falciparum

Studies have evaluated the in vitro activity of this compound against Plasmodium falciparum, including chloroquine-resistant strains such as the W2 clone. This compound has shown inhibitory effects on the growth of these parasites. nih.govuantwerpen.be

Research utilizing the anti-HRPII assay reported an IC50 value of 3.2 ± 1.8 µg/mL for this compound against the P. falciparum W2 strain. nih.gov Another study found an IC50 of 3.0 ± 1.4 µg/mL against the same strain. uantwerpen.be An additional evaluation using the [³H]-hypoxanthine incorporation assay reported an IC50 of 7.0 ± 0.0 µg/mL (reported as mg/mL, likely a typo) for this compound against the W2 strain. nih.gov

Plasmodium falciparum digests host hemoglobin during its erythrocytic cycle, releasing free heme (ferroprotoporphyrin IX), which is toxic to the parasite. nih.govnih.gov The parasite detoxifies free heme by polymerizing it into inert hemozoin crystals. nih.govnih.gov Inhibition of this heme polymerization process is a known mechanism of action for several antimalarial drugs, such as chloroquine, leading to the accumulation of toxic free heme within the parasite. nih.govnih.gov While the specific mechanism by which this compound exerts its anti-Plasmodium falciparum activity is suggested to involve the inhibition of heme polymerization based on its structural class as a monoterpenoid indole (B1671886) alkaloid nih.gov, direct experimental data confirming this precise mechanism for this compound were not explicitly detailed in the provided sources.

The in vitro anti-Plasmodium falciparum activity of this compound is summarized in the table below:

| P. falciparum Strain | Assay Method | IC50 (µg/mL) | Reference |

| W2 (Chloroquine-Resistant) | Anti-HRPII assay | 3.2 ± 1.8 | nih.gov |

| W2 (Chloroquine-Resistant) | Not specified/Implied | 3.0 ± 1.4 | uantwerpen.be |

| W2 (Chloroquine-Resistant) | [³H]-hypoxanthine | 7.0 ± 0.0 | nih.gov |

Broader Antiprotozoal Spectrum

This compound is recognized as having antiparasitic activity. researchgate.net The primary reported antiprotozoal activity for this compound in the provided sources is against Plasmodium falciparum. nih.govuantwerpen.be While this compound is mentioned in the context of broader discussions on antiprotozoal compounds from Aspidosperma species, including activity against Leishmania and Trypanosoma species by other alkaloids uantwerpen.benih.gov, specific in vitro activity data (such as IC50 values) for this compound against protozoa other than P. falciparum were not explicitly found in the provided search results.

Anti-inflammatory Response in Cellular Models (e.g., RAW 264.7 cells)

This compound has been investigated for its anti-inflammatory properties in cellular models, particularly in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. mdpi.comresearchgate.netresearchgate.net

In LPS-stimulated RAW 264.7 cells, which are commonly used to model the inflammatory response in macrophages jpionline.orgencyclopedia.pubresearchgate.netmdpi.com, this compound demonstrated a significant inhibitory effect on the production of nitric oxide (NO). mdpi.comresearchgate.netresearchgate.net Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages. jpionline.orgencyclopedia.pubmdpi.com

Studies have reported an IC50 value of 5.8 ± 0.13 µM for this compound's inhibition of NO production in LPS-stimulated RAW 264.7 cells. researchgate.netresearchgate.net this compound was evaluated alongside other alkaloids isolated from Ochrosia elliptica, and these compounds collectively reduced the production of NO and pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells and human peripheral blood monocytes. researchgate.netresearchgate.netnih.gov

The effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 cells is summarized below:

| Cellular Model | Stimulus | Inflammatory Marker | IC50 (µM) | Reference |

| RAW 264.7 macrophage cells | LPS | Nitric Oxide (NO) | 5.8 ± 0.13 | researchgate.netresearchgate.net |

Structure Activity Relationship Sar Studies

Correlation Between Apparicine Skeletal Features and Biological Activities

This compound possesses a unique monoterpenoid tricyclic indole (B1671886) alkaloid skeleton, characterized by a strained 1-azabicyclo[4.2.2]decane framework and a single carbon connection between the indole 3-position and the aliphatic nitrogen moiety. d-nb.info This core structure is considered a defining characteristic of 5-nor stemmadenine (B1243487) alkaloids, a class of compounds displaying diverse bioactivity. d-nb.info

Impact of Functional Group Modifications on Bioactivity Profiles

While detailed, specific studies on systematic functional group modifications of this compound and their precise impact on various bioactivities are less extensively documented in the provided search results, the presence of certain functional groups is noted as important for the biological activity of related indole alkaloids. For example, FTIR spectroscopy of this compound isolated from Tabernaemontana divaricata revealed characteristic functional groups including indole N–H stretching, C–H stretching (methyl and methylene (B1212753) groups), and C=C stretching (olefinic group). jabonline.in The indole group and its derivatives have been evaluated for cytotoxic activity, suggesting its importance in the bioactivity of this compound. jabonline.in

Related studies on other indole alkaloids highlight the significance of functional groups. For instance, in hapalindole-type alkaloids, reactive functional groups at the C-11 position, such as isonitrile and isothiocyanate, are common and contribute to their biological activity. mdpi.com The presence or absence of a hydroxyl group in related bioactive alkaloids like pericine (B1237748) and geissoschizoline, compared to this compound, suggests that this functional group can influence the bioactivity profile. nih.gov

Role of Stereochemistry in this compound's Molecular Interactions and Activity